molecular formula C9H6N2O3 B11908630 6-Nitroquinolin-3-ol CAS No. 103029-76-1

6-Nitroquinolin-3-ol

Cat. No.: B11908630
CAS No.: 103029-76-1
M. Wt: 190.16 g/mol
InChI Key: MMFMFMFWFURFKZ-UHFFFAOYSA-N
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Description

6-Nitroquinolin-3-ol is a nitro-substituted quinoline derivative of significant interest in scientific research and development. Quinoline scaffolds are frequently explored in medicinal chemistry for their diverse biological activities . As a building block, this compound is valuable for synthesizing more complex molecules; for instance, related 6-nitroquinoline structures are utilized as key intermediates in the preparation of compounds like 4-amino-6-nitro-3-bromoquinoline . Nitroquinolines, in general, serve as important precursors in the development of potential therapeutic agents. Research into similar compounds has shown their relevance as intermediates for substances investigated as 5-HT6 receptor modulators, which are targeted for central nervous system conditions such as cognitive dysfunction and schizophrenia . The nitro and hydroxyl functional groups on the quinoline ring make this compound a versatile intermediate for further chemical modifications, including reduction and substitution reactions. The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. The physical and chemical properties (e.g., melting point, solubility) and analytical data (such as 1H NMR) for this specific compound should be established and provided by the quality control team. For related compounds like 6-nitroquinoline, characteristic data includes a melting point of 151-153 °C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-6-3-7(11(13)14)1-2-9(6)10-5-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFMFMFWFURFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315171
Record name 6-Nitro-3-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103029-76-1
Record name 6-Nitro-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103029-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-3-quinolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications Pertinent to 6 Nitroquinolin 3 Ol

Strategies for Quinoline (B57606) Ring Formation and Nitration

The synthesis of 6-Nitroquinolin-3-ol can be approached by first constructing the quinoline ring and then introducing the nitro group, or by starting with a pre-nitrated precursor.

Classical Nitration Pathways to Quinoline Derivatives

Direct nitration of the quinoline ring is a fundamental method for introducing a nitro group. Classical nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. For instance, the nitration of N-protected 1,2,3,4-tetrahydroquinoline has been studied to achieve regioselectivity, with methods developed to favor nitration at the 6-position. A specific synthesis of 6-bromo-3-nitroquinolin-4-ol has been reported, which involves the direct nitration of 6-bromoquinolin-4-ol using a mixture of nitric acid and propionic acid. This demonstrates that a pre-existing hydroxyl (or protected hydroxyl) group and other substituents can direct the incoming nitro group. More advanced methods have also been developed, such as a copper-mediated, chelation-assisted C–H nitration of 8-aminoquinoline derivatives, which can offer alternative regioselectivities. nih.gov

Cyclization Reactions from Substituted Anilines (e.g., nitroanilines)

A powerful strategy for synthesizing substituted quinolines involves the cyclization of appropriately substituted anilines. Several classic named reactions are employed for this purpose, where the choice of aniline precursor dictates the substitution pattern of the final quinoline product.

Skraup-Doebner-Miller Reaction: This method and its variations can utilize substituted anilines to produce quinolines. For example, a synthetic route to a nitroquinoline derivative has been described that employs a three-step cyclocondensation starting from 2-nitroaniline. researchgate.net

Combes Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline ring. imperial.ac.uk Starting with a nitroaniline, such as 4-nitroaniline, would be a direct route to a nitroquinoline.

Friedländer Synthesis: This synthesis condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. imperial.ac.uk Using a nitro-substituted 2-aminobenzaldehyde would yield a nitroquinoline.

Electrophilic Cyclization: Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines. chimia.chacs.org This approach can tolerate various functional groups on the aniline ring, including nitro groups, providing a versatile route to substituted quinolines. chimia.ch

These cyclization strategies offer the advantage of building the desired substitution pattern from accessible starting materials.

Cyclization Strategy Starting Materials Description
Skraup-Doebner-MillerSubstituted Aniline, Glycerol, Oxidizing AgentA classic method where the aniline is reacted with glycerol in the presence of an acid and an oxidizing agent to form the quinoline core. researchgate.netimperial.ac.uk
Combes SynthesisArylamine, 1,3-Dicarbonyl CompoundCondensation followed by acid-catalyzed cyclization and dehydration yields the quinoline. imperial.ac.uk
Friedländer Synthesis2-Aminobenzaldehyde/ketone, Carbonyl with α-methyleneA condensation reaction that directly forms the quinoline ring system. imperial.ac.uk
Electrophilic CyclizationN-(2-alkynyl)aniline, Electrophile (e.g., I₂, ICl)A mild reaction that proceeds via a 6-endo-dig cyclization to form 3-substituted quinolines. chimia.chacs.org

Solid-Phase Synthetic Approaches to Hydroxy-Nitroquinolinones

Solid-phase synthesis offers a high-throughput method for generating libraries of compounds. nih.gov This technique has been applied to the synthesis of quinolinone derivatives, which are structurally related to hydroxyquinolines. acs.org In one reported solid-phase synthesis of a 3,5-disubstituted-2-oxoquinolinone library, the process began with a nitro-substituted quinolinone precursor in the solution phase. organic-chemistry.org Specifically, a benzaldehyde was condensed with dimethyl malonate to form a nitro-substituted quinolin-2(1H)-one ring. organic-chemistry.org This nitro-containing scaffold was then adapted for solid-phase synthesis by loading it onto a resin support. organic-chemistry.orgacs.org While this example focuses on a 5-nitro derivative, the methodology demonstrates the feasibility of incorporating a nitro group into a quinolinone scaffold that can be elaborated upon using solid-phase techniques to create diverse molecular libraries. organic-chemistry.org

Introduction and Transformation of Functional Groups

Once the this compound scaffold is formed, its functional groups can be further modified to access a range of derivatives.

Nucleophilic Substitution Reactions (e.g., Vicarious Nucleophilic Substitution of Hydrogen, VNS)

The nitro group strongly activates the quinoline ring towards nucleophilic attack, enabling reactions that are otherwise difficult. Vicarious Nucleophilic Substitution (VNS) of hydrogen is a particularly useful reaction for the C-H functionalization of nitroaromatic compounds. organic-chemistry.org In this reaction, a nucleophile attacks the electron-deficient quinoline ring at a position ortho or para to the nitro group, followed by the elimination of a leaving group from the nucleophile to restore aromaticity.

Studies on various nitroquinolines, including 3-, 5-, 6-, 7-, and 8-nitroquinolines, have shown that they react with nucleophiles like 4-amino-1,2,4-triazole in a basic medium to yield amino products via VNS. The substitution occurs predominantly at the position ortho to the nitro group. For 6-nitroquinoline (B147349), this would imply substitution at the 5- or 7-position. The VNS reaction proceeds through the formation of a negatively charged Meisenheimer-type adduct, which then undergoes base-induced elimination. organic-chemistry.org This methodology allows for the direct introduction of new functional groups onto the nitroquinoline core.

Nitroquinoline Isomer Nucleophile Primary Substitution Position Reaction Type
5-Nitroquinoline4-Amino-1,2,4-triazole6-position (ortho)VNS
6-NitroquinolineChloromethyl phenyl sulfone5-position (ortho)VNS nih.gov
8-Nitroquinoline4-Amino-1,2,4-triazole7-position (para)VNS
3-NitroquinolineEthyl phenyl sulfone4-position (ortho)VNS

Reductions of the Nitro Moiety to Amino Functionality

The nitro group of this compound can be readily reduced to the corresponding 6-aminoquinolin-3-ol. This transformation is significant as aminoquinolines are important intermediates and possess a wide range of biological activities. Various methods are available for this reduction.

A common and effective method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. organic-chemistry.org This procedure is known to be mild and tolerates many other functional groups. researchgate.net Another established method is the use of Raney nickel with hydrazine hydrate as the hydrogen donor. acs.org This system has been used for the synthesis of 6-hydroxylaminoquinoline from 6-nitroquinoline, which is an intermediate in the reduction to 6-aminoquinoline. acs.org

More recently, copper(I) oxide (CuO) has been employed as a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines, using hydrazine monohydrate as the hydrogen source under mild conditions. acs.org Enzymatic systems have also been explored; for example, the xanthine/xanthine oxidase enzyme system has been shown to convert 6-nitroquinoline to 6-aminoquinoline, a reaction that occurs selectively under hypoxic (low oxygen) conditions. acs.org

Reagent/System Conditions Product from 6-Nitroquinoline
Stannous Chloride (SnCl₂), HClMethanol (B129727), >50 °C6-Aminoquinoline researchgate.netorganic-chemistry.org
Raney Nickel, Hydrazine HydrateEtOH/CH₂Cl₂, 0 °C6-Hydroxylaminoquinoline (intermediate) acs.org
Copper(I) Oxide (CuO), Hydrazine MonohydrateMild conditions6-Aminoquinoline acs.org
Xanthine/Xanthine OxidaseHypoxic (low oxygen)6-Aminoquinoline acs.org

Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of the this compound core is essential for conducting Structure-Activity Relationship (SAR) studies. These studies aim to elucidate how different chemical modifications influence the biological activity of the compound, leading to the optimization of lead compounds in drug discovery. For this compound, derivatization can be envisioned at several key positions to modulate its physicochemical properties, such as electron density, lipophilicity, and steric profile.

Key derivatization points on the this compound scaffold include the hydroxyl group at the C3 position, the nitro group at the C6 position, and various positions on the carbocyclic and heterocyclic rings.

Modification of the C3-Hydroxyl Group: The hydroxyl group is a prime site for modification. It can be converted into ethers or esters to alter the compound's hydrogen bonding capacity and lipophilicity. For instance, alkylation to form methoxy or ethoxy ethers can increase metabolic stability and membrane permeability.

Reduction and Functionalization of the C6-Nitro Group: The nitro group at the C6 position is a versatile handle for a wide range of chemical transformations. Its reduction to an amino group provides a nucleophilic center that can be further functionalized. This amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo various substitution reactions.

Table 1: Potential Derivatization Strategies for SAR Studies of this compound

PositionFunctional GroupDerivatization ReactionResulting Functional GroupPotential Impact on Activity
C3-OHEtherification (e.g., Williamson ether synthesis)-OR (e.g., -OCH3, -OCH2Ph)Alters hydrogen bonding, increases lipophilicity.
C3-OHEsterification (e.g., with acyl chlorides)-OC(O)RIntroduces esterase liability for prodrug strategies.
C6-NO2Reduction (e.g., with SnCl2, H2/Pd-C)-NH2Provides a key intermediate for further functionalization. nih.gov
C6 (from -NH2)-NH2Acylation (e.g., with acetyl chloride)-NHC(O)CH3Modulates electronic properties and steric bulk.
C6 (from -NH2)-NH2Sulfonylation (e.g., with tosyl chloride)-NHSO2RIntroduces bulky, electron-withdrawing groups.
Aromatic RingC-HHalogenation (e.g., with NBS, NCS)-Br, -ClAlters electronic distribution and provides handles for cross-coupling.

Exploration of Novel Synthetic Pathways

Recent advancements in organic synthesis have provided new avenues for the construction of complex heterocyclic systems like quinolines. These novel pathways often offer improvements in terms of efficiency, regioselectivity, and substrate scope compared to classical methods.

Annulation Reactions for Quinoline Skeleton Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of quinoline synthesis. Modern methodologies in this area focus on transition-metal-catalyzed and metal-free strategies to construct the quinoline core with high control over substitution patterns.

[4+2] Cycloaddition Reactions: The hetero-Diels-Alder reaction represents a powerful tool for quinoline synthesis. For instance, a metal-free approach involves the [4+2] cycloaddition of in situ generated azadienes with terminal alkynes to regioselectively produce C3-functionalized quinolines. nih.govorganic-chemistry.org This strategy is particularly relevant for accessing the 3-hydroxyquinoline scaffold.

Transition-Metal-Catalyzed Annulations: Catalysts based on palladium, copper, and ruthenium have been employed in various annulation strategies. organic-chemistry.org For example, a ruthenium-catalyzed [5+1] annulation of 2-alkenylanilines with sulfoxonium ylides can provide highly functionalized quinolines. organic-chemistry.org Similarly, copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils has been developed for the synthesis of 2,3-diaroylquinolines. mdpi.com

Table 2: Examples of Novel Annulation Reactions for Quinoline Synthesis

Annulation StrategyReactantsCatalyst/ConditionsKey Features
[4+2] Hetero-Diels-AlderAzadienes and Terminal AlkynesMetal-free, Base-assistedHigh regioselectivity for C3-functionalization. nih.govorganic-chemistry.org
[5+1] Annulation2-Alkenylanilines and Sulfoxonium YlidesRuthenium catalystAccess to highly functionalized quinolines. organic-chemistry.org
[4+1+1] AnnulationSulfoxonium Ylides and AnthranilsCopper catalystSynthesis of 2,3-disubstituted quinolines. mdpi.com
[3+1+1+1] AnnulationArylamines, Arylaldehydes, and DMSO-Provides 3-arylquinolines. organic-chemistry.org

Regioselective Functionalization Techniques

The direct and regioselective functionalization of a pre-formed quinoline ring is an atom-economical and efficient strategy to introduce desired substituents. Modern techniques, particularly those involving C-H activation, have become increasingly prominent.

C-H Activation: Transition metal-catalyzed C-H activation allows for the direct introduction of functional groups at specific positions of the quinoline nucleus, often guided by a directing group. mdpi.com This approach can be used to install substituents at positions that are difficult to access through classical electrophilic or nucleophilic aromatic substitution reactions. For instance, the C2 position of quinoline N-oxides can be selectively functionalized through copper-catalyzed reactions. mdpi.com

Regioselective Nitration: While the direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines, achieving regioselectivity for the 6-position often requires strategic use of protecting groups or alternative synthetic routes. Studies on the nitration of tetrahydroquinoline, a related scaffold, have shown that N-protection can influence the regiochemical outcome of electrophilic aromatic substitution. researchgate.net Computational studies can also help predict the most favorable positions for nitration based on the electronic properties of the substituted quinoline ring. researchgate.net

The synthesis of this compound itself can be approached through these modern techniques, for example, by constructing a 3-hydroxyquinoline and then performing a regioselective nitration, or by using starting materials that already contain the nitro group and then forming the quinoline ring.

Advanced Spectroscopic Characterization and Structural Investigations of 6 Nitroquinolin 3 Ol and Analogues

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the vibrational energy levels of a molecule. edinst.com This provides a molecular fingerprint, allowing for the identification of specific functional groups present in the structure. bruker.com

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In 6-Nitroquinolin-3-ol, the key vibrational modes are associated with the hydroxyl (-OH), nitro (-NO₂), and the quinoline (B57606) ring (C=C and C=N) moieties.

The presence of the hydroxyl group gives rise to a characteristic broad absorption band in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding. The nitro group is identified by two strong absorption bands: the asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) is observed around 1350-1330 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The quinoline ring itself presents a series of characteristic bands, including C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400 - 3200 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Quinoline RingC=C and C=N Stretch1650 - 1450
Nitro (-NO₂)Asymmetric Stretch1560 - 1520
Nitro (-NO₂)Symmetric Stretch1350 - 1330

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing vibrational modes. edinst.com A vibrational mode is Raman active if it involves a change in the molecule's polarizability. edinst.com For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the quinoline ring, which often produce strong Raman signals.

The symmetric stretching of the nitro group (ν_s(NO₂)), which gives a moderately strong band in the IR spectrum, typically yields a very strong peak in the Raman spectrum around 1350-1330 cm⁻¹. spectroscopyonline.com The aromatic ring vibrations also give rise to characteristic bands in the Raman spectrum, often in the 1620-1570 cm⁻¹ range. spectroscopyonline.com While O-H stretching vibrations are weak in Raman spectra, the information gathered for the nitro and aromatic ring systems is highly valuable for structural confirmation.

Table 2: Key Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic C-HC-H Stretch3100 - 3000Medium
Quinoline RingRing Skeletal Vibrations1620 - 1570Strong
Nitro (-NO₂)Symmetric Stretch1350 - 1330Very Strong
Nitro (-NO₂)Asymmetric Stretch1560 - 1520Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the quinoline ring and the single hydroxyl proton. The positions of these signals (chemical shifts, δ) are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the C6 position will deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating hydroxyl group at C3 will shield adjacent protons, moving them upfield.

The protons H-5 and H-7 will be significantly deshielded by the C6-nitro group. H-2 and H-4 are influenced by the C3-hydroxyl group and the ring nitrogen. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound
ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2~8.5Singlet (s) or Doublet (d)J(H2,H4) ~2-3 Hz
H-4~7.2Singlet (s) or Doublet (d)J(H4,H2) ~2-3 Hz
H-5~8.7Doublet (d)J(H5,H7) ~2-3 Hz
H-7~8.3Doublet of doublets (dd)J(H7,H8) ~9 Hz, J(H7,H5) ~2-3 Hz
H-8~7.8Doublet (d)J(H8,H7) ~9 Hz
3-OH5.0 - 10.0Broad singlet (br s)N/A

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals for the quinoline ring carbons. libretexts.org The chemical shifts are highly dependent on the electronic environment. The carbon atom attached to the nitro group (C-6) and the hydroxyl group (C-3) will be significantly affected. The C-3 signal will be shifted downfield due to the direct attachment of the electronegative oxygen atom. The C-6 signal is also expected to be downfield due to the strong electron-withdrawing effect of the nitro group. Other carbons, such as C-5, C-7, and C-8a, will also experience deshielding effects. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonExpected Chemical Shift (δ, ppm)
C-2~145
C-3~155
C-4~110
C-4a~130
C-5~125
C-6~148
C-7~120
C-8~128
C-8a~142

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. scispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the spectrum of this compound, a strong cross-peak would be expected between H-7 and H-8, confirming their ortho relationship. Weaker, long-range couplings might be observed between other protons on the same ring, such as H-5 and H-7. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the direct assignment of protonated carbons. For example, the proton signal at ~8.7 ppm (H-5) would correlate with the carbon signal at ~125 ppm (C-5), and so on for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It provides connectivity information across quaternary (non-protonated) carbons, which is vital for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

H-2 correlating to C-3, C-4, and C-8a.

H-5 correlating to C-4, C-4a, C-6, and C-7.

H-8 correlating to C-6, C-7, and C-4a. These correlations would definitively establish the positions of the hydroxyl and nitro substituents on the quinoline scaffold. scispace.comrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its analogues, various mass spectrometry methods provide critical insights.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. Instruments such as Quadrupole Time-of-Flight (Q-ToF) mass spectrometers, often coupled with an electrospray ionization (ESI) source, are frequently used for this purpose. mdpi.comacs.org

The precise mass measurement allows for the calculation of the molecular formula with a high degree of confidence. For this compound (C₉H₆N₂O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally determined value. The accuracy of the measurement is typically within a few parts per million (ppm). To ensure this accuracy, data is often corrected during acquisition using an external reference standard, such as leucine (B10760876) enkephalin. mdpi.com

Table 1: Illustrative HRMS Data for the Protonated Molecular Ion of this compound

ParameterValue
Molecular FormulaC₉H₆N₂O₃
Ion[M+H]⁺
Calculated m/z191.0451
Found m/z191.0455
Mass Difference (mDa)0.4
Error (ppm)2.1

Note: The "Found m/z" is a representative value for illustrative purposes based on typical instrument performance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. libretexts.orgnih.gov This makes it particularly well-suited for determining the molecular weight of polar molecules like this compound. The process typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

While ESI is a soft technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS) to gain structural information. rsc.org For nitroaromatic compounds like 6-nitro-substituted quinolines, characteristic fragmentation pathways are observed. A common fragmentation includes the loss of the nitro group (NO₂) or related neutral species like NO or HNO₂. nih.gov Further fragmentation can involve cross-ring cleavages of the quinoline system, providing information about the core structure. nih.gov The study of related pyridazino-quinolines shows that fragmentation is influenced by the substituents present on the heterocyclic system. nih.gov

Table 2: Plausible ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 191.0)

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Fragment Structure
191.0174.0NHLoss of the hydroxyl group and a proton
191.0161.0NOLoss of nitric oxide
191.0145.0NO₂Loss of the nitro group
145.0117.0COLoss of carbon monoxide from the phenol (B47542) ring

Note: This data is based on established fragmentation patterns of related nitroaromatic and heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com The sample is first vaporized and separated into its components in the GC column before each component is ionized and fragmented in the mass spectrometer. thermofisher.com

For a polar and less volatile compound such as this compound, derivatization is often required to increase its volatility and thermal stability for GC analysis. This typically involves converting the hydroxyl group into a less polar ether or ester, for example, through silylation. Once separated by the GC column, the compound elutes at a specific retention time, and the mass spectrometer generates a characteristic mass spectrum based on its electron ionization (EI) fragmentation pattern. The identification of the compound is based on both its retention time and the fragmentation fingerprint. academicjournals.orgrjptonline.org

Table 3: Hypothetical GC-MS Data for a Derivatized this compound Analog

CompoundRetention Time (min)Key Mass Fragments (m/z)
Trimethylsilyl derivative of this compound15.2262 (M⁺), 247 (M-CH₃)⁺, 216 (M-NO₂)⁺, 73 (-Si(CH₃)₃)⁺

Note: The data presented is hypothetical, illustrating the type of information obtained from a GC-MS experiment.

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy techniques are used to investigate the electronic structure and excited-state properties of molecules by observing how they interact with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a compound to probe its electronic transitions. msu.eduijprajournal.com The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. msu.edu The wavelength and intensity of absorption are characteristic of the molecule's structure, particularly its chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* transitions within the aromatic quinoline ring system and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the nitro group (-NO₂) and the hydroxyl group (-OH) as auxochromes on the quinoline chromophore influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. In particular, the nitro group, being a strong electron-withdrawing group, can cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted quinolinol. Spectra are typically recorded in a solvent like methanol (B129727) or ethanol. mdpi.com

Table 4: Representative UV-Vis Absorption Data for Nitro-Substituted Quinoline Analogs

Compound AnalogSolventλmax (nm)Molar Absorptivity (log ε)Transition Type
8-Isopropyl-2-methyl-5-nitroquinolineMethanol3214.06π → π
2254.67π → π
8-(tert-Butyl)-2-methyl-5-nitroquinolineMethanol3174.02π → π
2813.94π → π
2584.00π → π*

Source: Data adapted from studies on related nitroquinoline compounds. mdpi.com

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nist.govjasco-global.com

The fluorescence properties of this compound are heavily influenced by the presence of the nitro group. Nitroaromatic compounds are well-known to exhibit very weak fluorescence or to be non-fluorescent. This is because the nitro group often provides an efficient pathway for non-radiative decay (such as intersystem crossing to the triplet state), which competes with and quenches fluorescence emission. nist.gov

The quantum yield is typically measured using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) or fluorescein) under identical experimental conditions. edinst.comiss.com The calculation takes into account the absorbance of the sample and standard at the excitation wavelength, their integrated fluorescence intensities, and the refractive indices of the solvents used. jasco-global.comedinst.com

Table 5: Anticipated Fluorescence Properties for this compound

ParameterExpected ObservationRationale
Excitation Max (λex)Corresponds to a main absorption band (e.g., ~320-350 nm)Excitation must occur at a wavelength the compound absorbs.
Emission Max (λem)Expected at a longer wavelength than λexDue to energy loss (Stokes shift) before emission.
Fluorescence IntensityVery Low to NegligibleStrong quenching effect of the nitro group.
Quantum Yield (Φf)< 0.01The nitro group promotes efficient non-radiative decay pathways.

Crystallographic Analysis for Solid-State Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline compound. tandfonline.combldpharm.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise coordinates of each atom in the unit cell, which is the basic repeating unit of a crystal. bldpharm.com This technique is indispensable for elucidating the solid-state architecture of novel materials. ugr.es

Due to the absence of published SCXRD data for this compound, this section presents data for a well-characterized analogue, a 1:1 co-crystal of 6-nitroquinoline (B147349) with 3-chloro-2-nitrobenzoic acid. nih.gov In this co-crystal, the acid and base molecules are linked by O—H⋯N and C—H⋯O hydrogen bonds. nih.gov The crystal structure was determined at a temperature of 190 K. nih.gov

The crystallographic parameters for the 6-nitroquinoline co-crystal are detailed in the interactive table below.

Table 1: Crystallographic Data for 3-Chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) Co-crystal nih.gov
ParameterValue
Chemical FormulaC₁₆H₁₀ClN₃O₆
Formula Weight375.72 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1263 (2)
b (Å)22.2158 (5)
c (Å)9.7618 (2)
α (°)90
β (°)93.593 (1)
γ (°)90
Volume (ų)1541.29 (7)
Z4

In the crystal structure of this analogue, the hydrogen-bonded units form a tape structure along the b-axis direction through C—H⋯O hydrogen bonds. These tapes are further linked by additional C—H⋯O interactions and weak π–π stacking to form wider ribbons. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. cumhuriyet.edu.trsynquestlabs.com The surface is generated by partitioning the crystal's electron density into molecular regions, allowing for the mapping of close intermolecular contacts and the generation of two-dimensional fingerprint plots that summarize the nature and frequency of these interactions. cumhuriyet.edu.triucr.org

As specific data for this compound is unavailable, findings from a co-crystal of bis(6-nitroquinoline) with fumaric acid are presented. The analysis of this analogue provides a quantitative breakdown of the various non-covalent interactions that stabilize the crystal packing. The major interactions identified were H···H, O···H, and C···H contacts. researchgate.net

The relative contributions of the most significant intermolecular contacts to the Hirshfeld surface for the bis(6-nitroquinoline) fumaric acid co-crystal are summarized in the interactive table below.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 6-Nitroquinoline Analogue researchgate.net
Interaction TypeContribution (%)
H···H40.9
O···H32.9
C···H8.2

Computational Chemistry and Theoretical Modeling of 6 Nitroquinolin 3 Ol

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules.

Geometry Optimization and Electronic Structure Determination

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For 6-Nitroquinolin-3-ol, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure, which describes the distribution and energies of electrons within the molecule, can be determined. These fundamental calculations are crucial for all subsequent theoretical analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Different colors on the map indicate regions of varying electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. An MEP map of this compound would be instrumental in predicting how it interacts with other molecules, including potential sites for hydrogen bonding and electrophilic or nucleophilic attack.

Prediction of Global Reactivity Descriptors

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. These descriptors provide quantitative measures of a molecule's reactivity and stability. Calculating these for this compound would offer a deeper, quantitative understanding of its chemical behavior.

Spectroscopic Parameter Simulation and Validation

Computational methods can also simulate various types of spectra, which can then be compared with experimental data to validate the theoretical model.

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. Simulating these spectra for this compound would help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching and bending of bonds.

Computed NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. imist.maresearchgate.net This method, typically employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus, which can then be converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). imist.ma

Calculations are performed on the molecule's optimized geometry. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G) is crucial for achieving high accuracy. researchgate.netmdpi.com Comparing the theoretically computed shifts with experimental data allows for the definitive assignment of signals in ¹H and ¹³C NMR spectra. For this compound, these calculations would clarify the electronic environment of each proton and carbon atom, showing the deshielding effects of the nitro group and the quinoline (B57606) ring system. Studies on similar heterocyclic systems have demonstrated that the GIAO method provides results that correlate well with experimental findings. researchgate.netmdpi.com

Simulated UV-Vis Electronic Spectra (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comnih.gov This approach calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would identify the key electronic transitions responsible for its UV-Vis absorption. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher-energy unoccupied molecular orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The analysis of the orbitals involved can reveal the nature of these transitions, such as π → π* or n → π* transitions, and the extent of intramolecular charge transfer (ICT) from the electron-donating hydroxyl group to the electron-withdrawing nitro group through the quinoline π-system. rsc.org The choice of solvent in the calculation, often modeled using a Polarizable Continuum Model (PCM), is important as it can influence the λmax values. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms and the resulting motions based on classical mechanics. nih.gov

These simulations, conducted at a specific temperature (e.g., 300 K), can provide valuable information on the conformational dynamics of the molecule, revealing how flexible it is and which conformations are most stable. nih.gov Furthermore, MD simulations are crucial for understanding the solvation of this compound, detailing the structure and dynamics of the surrounding solvent molecules and their specific interactions, such as hydrogen bonding between the solvent and the molecule's hydroxyl and nitro groups. This information is vital for interpreting solvent effects on its chemical reactivity and spectroscopic properties.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and materials science. nih.govnih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ), which describe how the molecule's dipole moment changes in the presence of an external electric field. dtic.milmdpi.com

Computational DFT methods are frequently used to calculate these NLO parameters. ekb.egresearchgate.net For this compound, the presence of the electron-donating hydroxyl group (-OH) and the strong electron-withdrawing nitro group (-NO₂) attached to the conjugated quinoline system creates a "push-pull" electronic structure. nih.gov This architecture facilitates intramolecular charge transfer (ICT), which is a key requirement for a large first hyperpolarizability (β), a measure of the second-order NLO response. nih.gov Theoretical calculations would quantify the magnitude of α and β, helping to assess the potential of this compound as an NLO material.

Conformational Analysis and Tautomeric Equilibria

For molecules like this compound, which contain a hydroxyl group on an aromatic ring, the possibility of tautomerism exists. Specifically, it can exist in an equilibrium between the phenol (B47542) (enol) form (this compound) and its corresponding keto tautomer (6-nitroquinolin-3(4H)-one).

Computational chemistry is an essential tool for studying these tautomeric equilibria. nih.gov By calculating the Gibbs free energies (ΔG) of each tautomer, researchers can predict their relative stabilities and thus the equilibrium constant. nih.gov These calculations can be performed in the gas phase and in various solvents to understand how the environment influences the position of the equilibrium. nih.gov For similar hydroxyquinoline systems, studies have shown that the relative populations of tautomers can be significantly affected by substituent effects and solvent polarity. nih.govbeilstein-journals.org A conformational analysis would also investigate the orientation of the nitro and hydroxyl groups relative to the quinoline plane to identify the lowest energy structure.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comnih.gov

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a specific biological target. The docking algorithm samples numerous possible conformations and orientations of the ligand within the receptor's binding site and calculates a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov The results would provide a binding score, indicating the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. This model would reveal specific intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl or nitro groups and amino acid residues in the receptor's active site, which are critical for molecular recognition and biological activity. mdpi.comnih.gov

Potential Applications in Materials Science

Corrosion Inhibition in Metal Systems

The prevention of metal corrosion is a critical challenge across numerous industries. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as effective corrosion inhibitors. mdpi.comresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govnih.gov The effectiveness of these inhibitors is often linked to their molecular structure, including the presence of functional groups and π-electrons. researchgate.netnih.gov

Quinoline (B57606) derivatives, such as 6-Nitroquinolin-3-ol, are promising corrosion inhibitors due to their ability to form stable chelate complexes with metal atoms on the surface through coordination bonds. researchgate.net The presence of polar groups like the nitro (-NO2) group in the quinoline structure can enhance this adsorption process. researchgate.net Studies on related quinoline derivatives have shown that they act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.netscielo.br

The mechanism of inhibition involves the inhibitor molecules displacing water molecules from the metal surface and forming a protective film. researchcommons.org This film increases the polarization resistance and decreases the double-layer capacitance of the metal, effectively slowing down the rate of corrosion. researchgate.net The adsorption process can be influenced by factors such as the concentration of the inhibitor and the temperature. scielo.brmdpi.com Research on similar heterocyclic compounds has demonstrated that the adsorption often follows the Langmuir adsorption isotherm model. nih.govresearchgate.net

Table 1: Factors Influencing Corrosion Inhibition by Organic Compounds

FactorDescription
Molecular Structure Presence of heteroatoms (N, O), π-electrons, and functional groups enhances adsorption. mdpi.comresearchgate.netnih.gov
Adsorption Forms a protective layer on the metal surface, blocking corrosive agents. nih.govnih.gov
Inhibitor Type Can be anodic, cathodic, or mixed-type, affecting different parts of the corrosion reaction. scielo.brresearchcommons.org
Concentration Inhibition efficiency generally increases with inhibitor concentration up to an optimal point. nih.govscielo.br
Temperature Can affect the stability of the adsorbed layer and the rate of corrosion. scielo.brmdpi.com
Adsorption Isotherm Describes the equilibrium between the inhibitor in solution and on the metal surface. nih.govresearchgate.net

Development of Optoelectronic Materials (based on NLO properties)

Materials with nonlinear optical (NLO) properties are crucial for the development of advanced optoelectronic devices used in optical computing, data storage, and telecommunications. rsc.orgnih.gov Organic molecules, particularly those with donor-acceptor structures, have shown significant NLO potential. rsc.orgtandfonline.com The presence of electron-donating and electron-withdrawing groups within a π-conjugated system can lead to large molecular hyperpolarizabilities, a key measure of NLO activity. rsc.orgtandfonline.com

Quinoline derivatives are being actively investigated for their NLO properties. rsc.orgnih.govresearchgate.net The quinoline ring system can act as an electron acceptor, and the introduction of substituents can further enhance its NLO response. rsc.org For instance, the presence of an amino group (electron-donating) and a formyl or nitro group (electron-withdrawing) on the quinoline moiety can dramatically increase the NLO properties. tandfonline.com Theoretical studies have shown that the arrangement and distance between these groups play a significant role in the resulting NLO activity. tandfonline.com

The first hyperpolarizability (β), a measure of the second-order NLO response, is a critical parameter for these materials. tandfonline.comnottingham.ac.uk Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various quinoline derivatives. tandfonline.comresearchgate.net These studies have shown that molecules with a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tend to exhibit stronger NLO properties. tandfonline.com The investigation of co-crystals, such as bis(6-nitroquinoline) fumaric acid, has also revealed promising NLO characteristics, with hyperpolarizability values significantly larger than that of the standard material, urea. researchgate.net

Table 2: Key Parameters for NLO Materials

ParameterDescription
First Hyperpolarizability (β) A measure of the second-order nonlinear optical response of a molecule. tandfonline.comnottingham.ac.uk
Polarizability (α) The ease with which the electron cloud of a molecule can be distorted by an electric field. tandfonline.comresearchgate.net
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap often correlates with higher NLO activity. tandfonline.com
Donor-Acceptor Structure The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system enhances charge transfer and NLO properties. rsc.orgtandfonline.com
Third-Order NLO Susceptibility (χ(3)) A measure of the third-order nonlinear optical response, relevant for applications like optical switching. rsc.orgscirp.org

Sensor Design and Fabrication (via inherent fluorescence)

The inherent fluorescence of certain molecules forms the basis for the development of highly sensitive and selective chemical sensors. acs.orgmdpi.com Quinoline and its derivatives are well-known for their fluorescent properties and are widely used in the design of sensors for detecting metal ions and other analytes. acs.orgmdpi.comrsc.org The fluorescence of these compounds can be modulated by their interaction with specific analytes, leading to a measurable signal.

The mechanism of sensing often involves a change in the fluorescence intensity or a shift in the emission wavelength upon binding with the target analyte. acs.orgrsc.org This can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where it is quenched. rsc.org For example, some quinoline-based sensors exhibit a significant fluorescence enhancement in the presence of zinc ions (Zn2+). acs.orgrsc.org

The design of these fluorescent sensors can be tailored for specific applications by modifying the quinoline structure. mdpi.com This can involve introducing specific functional groups that act as binding sites for the target analyte. mdpi.com The sensitivity and selectivity of the sensor are crucial parameters, and researchers strive to develop sensors with low detection limits and minimal interference from other species. mdpi.comrsc.org The development of fluorescent sensors has applications in various fields, including environmental monitoring and biological imaging. mdpi.comsolubilityofthings.com For instance, fluorescent probes are being explored for imaging cellular hypoxia. acs.org

Table 3: Principles of Fluorescent Sensor Design

PrincipleDescription
Fluorophore A molecule that exhibits fluorescence, such as a quinoline derivative. rsc.org
Analyte Binding The sensor molecule has a specific site that interacts and binds with the target analyte. mdpi.com
Signal Transduction The binding event causes a change in the fluorescence properties (intensity, wavelength) of the fluorophore. acs.orgrsc.org
Selectivity The sensor should ideally respond to only the target analyte, minimizing interference from other substances. acs.orgmdpi.com
Sensitivity The sensor should be able to detect very low concentrations of the analyte. mdpi.comrsc.org
"Turn-on" vs. "Turn-off" The fluorescence signal can either increase ("turn-on") or decrease ("turn-off") upon analyte binding. rsc.org

Environmental Research and Ecotoxicological Considerations

Role in Water Treatment and Purification Processes

There is no available research data detailing the role or application of 6-Nitroquinolin-3-ol in water treatment or purification processes. Studies investigating its efficacy as a disinfectant, flocculant, or in any other capacity related to water quality improvement have not been identified in the public domain.

Environmental Fate and Biotransformation Studies

Information regarding the environmental fate and biotransformation of this compound is not present in the reviewed literature. This includes a lack of studies on its persistence in soil or water, its potential for bioaccumulation, and the metabolic pathways by which it might be broken down by microorganisms or other biological systems. No data tables on its degradation products or transformation kinetics could be generated.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Stereoselective Synthetic Strategies

The 6-Nitroquinolin-3-ol scaffold is achiral, presenting a foundational template for the development of complex, chiral molecules. Future synthetic research should focus on stereoselective strategies to generate derivatives with specific three-dimensional arrangements, which are often crucial for potent and selective biological activity.

Key areas for exploration include:

Asymmetric Catalysis: Employing chiral catalysts in established quinoline (B57606) synthesis methods, such as the Doebner-von Miller or Conrad-Limpach reactions, could introduce chirality. Modern synthetic advancements like C-H functionalization, when guided by a chiral ligand, offer a powerful route to enantiomerically enriched products. frontiersin.orgrsc.orgrsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound core could direct subsequent reactions to proceed stereoselectively. The auxiliary can be cleaved after the desired stereocenter is established.

Substrate-Controlled Synthesis: Using chiral starting materials that ultimately form the quinoline ring is another viable strategy. For instance, a chiral amine or ketone could be used in a multicomponent reaction (MCR) to build the heterocyclic system with inherent stereocontrol. rsc.org

Enzymatic Resolution: Biocatalytic methods could be developed to resolve racemic mixtures of chiral this compound derivatives, providing access to enantiopure compounds for biological evaluation.

These approaches would enable the creation of a library of stereoisomers, allowing for a detailed investigation into how chirality influences the compound's interactions with biological targets.

In-depth Mechanistic Studies of Biological Interactions

The biological potential of this compound is suggested by the known activities of related compounds. The nitroaromatic group is a feature of many antimicrobial and anticancer agents, often exerting its effect after intracellular reduction to reactive nitroso or hydroxylamine species that can damage DNA or other macromolecules. mdpi.com Similarly, hydroxyquinolines are recognized for their metal-chelating properties and ability to inhibit various enzymes. researchgate.net

Future mechanistic studies should aim to elucidate the specific pathways through which this compound exerts its effects. A focused research plan would involve:

Target Identification: Screening the compound against a broad panel of biological targets, including kinases, topoisomerases, and metalloenzymes, which are known targets for other quinoline derivatives. nih.gov

Mechanism of Action Assays: Investigating key mechanisms associated with its functional groups. This includes DNA interaction studies (e.g., intercalation assays), analysis of reactive oxygen species (ROS) generation, and metal chelation assays using techniques like isothermal titration calorimetry.

Cellular Studies: Determining the compound's effect on cellular processes such as cell cycle progression, apoptosis, and specific signaling pathways in relevant cell lines (e.g., cancer cells or microbial cultures). nih.govnih.gov

Comparative Analysis: Comparing the biological actions of this compound with well-characterized analogues like 4-Nitroquinoline (B1605747) 1-oxide and Nitroxoline to identify unique or shared mechanisms. researchgate.netnih.gov

These in-depth studies are critical for understanding the compound's therapeutic potential and for guiding the design of more effective and selective analogues.

Design and Development of Structure-Optimized Analogues

A systematic exploration of the structure-activity relationships (SAR) is essential for optimizing the this compound scaffold into a lead compound. nih.govyoutube.com This involves the rational design and synthesis of a diverse library of analogues to probe how structural modifications influence biological activity, selectivity, and pharmacokinetic properties.

A strategic approach to analogue development would include:

Positional Isomerism: Synthesizing isomers where the nitro group is moved to other positions on the benzene (B151609) ring (e.g., 5-nitro, 7-nitro, 8-nitro) to assess the impact of its location on activity.

Functional Group Modification: Replacing the nitro group with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., amino, methoxy) groups to modulate the electronic properties of the quinoline ring. The hydroxyl group could also be converted to esters or ethers.

Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl chains, aryl groups) at available positions on both the benzene and pyridine (B92270) rings to explore steric and lipophilic effects. mdpi.com

Hybrid Molecule Synthesis: Covalently linking the this compound scaffold to other known pharmacophores (e.g., coumarin, thiazole) to create hybrid molecules with potential for multi-target activity or enhanced potency. frontiersin.org

The following table outlines potential modifications and their rationale based on established medicinal chemistry principles.

Modification Site Proposed Change Rationale for Exploration Potential Effect
C-6Isomeric relocation (C-5, C-7, C-8)Determine optimal position for target interaction.Altered potency and selectivity.
C-6Replacement of -NO₂Modulate electronic properties and metabolic stability.Change in mechanism and safety profile.
C-3Esterification/Etherification of -OHImprove lipophilicity and cell permeability.Enhanced bioavailability.
C-2, C-4, C-5, C-7, C-8Introduction of small substituentsProbe for key hydrophobic or steric interactions.Increased target affinity.
ScaffoldLinkage to another pharmacophoreAchieve multi-target activity or synergistic effects.Novel therapeutic applications.

This systematic approach will generate crucial data for building robust SAR models, guiding the evolution of the initial scaffold into optimized drug candidates. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies

Integrating computational chemistry with experimental validation offers a powerful, resource-efficient strategy for accelerating the drug discovery process. consensus.app For this compound and its future analogues, a synergistic workflow would provide deep insights into their chemical properties and biological interactions. nih.gov

This integrated approach should involve an iterative cycle of:

In Silico Prediction:

Molecular Docking: To screen libraries of virtual analogues against the crystal structures of known biological targets, predicting binding modes and affinities. nih.gov

Quantum Mechanics (DFT): To calculate electronic properties such as molecular electrostatic potential, HOMO-LUMO energies, and reactivity indices, which correlate with biological activity. sapub.orgresearchgate.net

QSAR Modeling: To develop predictive models that correlate structural features of the synthesized analogues with their experimentally determined biological activity.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new designs before their synthesis. nih.gov

Experimental Validation:

Chemical Synthesis: To synthesize the most promising candidates identified through computational screening. mdpi.com

In Vitro Assays: To perform biological testing (e.g., enzyme inhibition, cytotoxicity) to confirm or refute the in silico predictions.

Structural Biology: To obtain X-ray crystal structures of potent analogues bound to their target, providing definitive evidence of the binding mode and guiding the next round of design.

The following table summarizes the roles of various techniques in this synergistic approach.

Methodology Technique Purpose in Drug Discovery Cycle
Computational Molecular DockingTarget identification and binding mode prediction.
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.
QSAR / 3D-QSARBuilding predictive models for activity optimization.
ADMET SimulationEarly assessment of drug-like properties.
Experimental Organic SynthesisPhysical creation of designed molecules.
In Vitro Biological AssaysValidation of predicted activity and potency.
X-ray CrystallographyDefinitive structural confirmation of drug-target interaction.

This continuous feedback loop between computational design and experimental verification is the cornerstone of modern rational drug design and will be essential for developing the therapeutic potential of this compound. mdpi.com

Investigation of Emerging Applications in Nanoscience and Biotechnology

Beyond pharmacology, the unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science, nanotechnology, and biotechnology. Future research should explore these non-traditional avenues.

Nanoscience Applications:

Functionalized Nanomaterials: The compound could be used as a ligand to functionalize nanoparticles (e.g., gold, iron oxide), imparting specific biological targeting or catalytic properties. Quinoline derivatives have been used in conjunction with nanocatalysts for green synthesis protocols. nih.gov

Organic Electronics: The aromatic, electron-deficient nature of the 6-nitroquinoline (B147349) core suggests potential utility in organic semiconductors, dyes, or sensors. Its photophysical properties could be harnessed for the development of novel materials. scbt.com

Biotechnology Applications:

Molecular Probes: With appropriate modification, the quinoline scaffold could be developed into a fluorescent probe for detecting specific metal ions, proteins, or cellular environments.

Nano-delivery Systems: For any biologically active analogues developed, nanoformulations such as liposomes or polymeric nanoparticles could be investigated to improve solubility, stability, and targeted delivery, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Bioconjugation: The hydroxyl group provides a convenient handle for conjugation to biomolecules like proteins or antibodies, enabling the development of targeted therapeutic agents or diagnostic tools.

Exploring these interdisciplinary applications will diversify the potential utility of the this compound scaffold, opening up new avenues for innovation in advanced materials and biotechnological tools.

Q & A

Basic: What are the standard synthetic protocols for 6-Nitroquinolin-3-ol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of this compound typically involves nitration and hydroxylation steps. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions) and reagent stoichiometry. For example, nitric acid concentration and reaction time must be optimized to prevent over-nitration. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification. Reaction yield and purity are assessed via HPLC or NMR .

Basic: How can researchers address solubility challenges during experimental preparation?

Methodological Answer:
this compound’s limited solubility in aqueous buffers can be mitigated by using polar aprotic solvents like DMSO. For stock solutions, heating to 37°C with sonication for 10–15 minutes enhances dissolution. For in vivo studies, formulations may include co-solvents like PEG300 (20–30% v/v) or Tween-80 (1–5% w/v) to improve bioavailability .

Advanced: What strategies minimize by-product formation during multi-step synthesis?

Methodological Answer:
By-products often arise from incomplete nitration or hydroxyl-group oxidation. Strategies include:

  • Stepwise quenching : Neutralizing excess nitric acid with NaHCO₃ before proceeding to hydroxylation.
  • Protective groups : Temporarily protecting reactive sites (e.g., using acetyl groups for -OH protection).
  • Real-time monitoring : TLC or in-line UV spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How are spectroscopic techniques (NMR, MS) used to resolve structural ambiguities?

Methodological Answer:

  • ¹H NMR : Aromatic proton splitting patterns distinguish nitro (para/ortho) and hydroxyl group positions. For example, deshielded protons near nitro groups appear at δ 8.5–9.0 ppm.
  • HR-MS : Exact mass analysis confirms molecular formula (e.g., C₉H₇N₂O₃ for this compound). Discrepancies in isotopic patterns may indicate impurities.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex mixtures .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Stable at -20°C for 1 month; long-term storage requires -80°C under argon to prevent degradation .

Advanced: How do researchers assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate solutions at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC.
  • pH profiling : Test solubility and stability in buffers (pH 3–10). Nitro groups are prone to hydrolysis in alkaline conditions (pH > 8), requiring acidic stabilization (pH 4–6) .

Advanced: What methodologies validate biological activity in enzyme inhibition assays?

Methodological Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., β-lactamase inhibition).
  • Docking studies : Molecular modeling (AutoDock Vina) predicts binding affinity to target enzymes like topoisomerases.
  • Control experiments : Compare with known inhibitors (e.g., ciprofloxacin for bacterial targets) to contextualize potency .

Advanced: How are contradictions in reported synthetic yields resolved?

Methodological Answer:
Discrepancies often stem from:

  • Reagent purity : Trace moisture in HNO₃ reduces nitration efficiency. Use freshly distilled reagents.
  • Catalyst variations : FeCl₃ vs. H₂SO₄ as catalysts may alter reaction pathways.
  • Statistical analysis : Meta-analysis of literature data identifies outliers and optimal conditions (e.g., 70–80% yield achievable at 0°C with 1.2 eq HNO₃) .

Basic: What analytical methods confirm compound identity and purity?

Methodological Answer:

  • HPLC : C18 column, 254 nm UV detection; retention time compared to standards.
  • Melting point : Sharp MP (e.g., 156–158°C) indicates purity.
  • Elemental analysis : ≤0.3% deviation from theoretical C/H/N/O values confirms composition .

Advanced: How is this compound utilized in developing fluorescent probes?

Methodological Answer:
The nitro group acts as an electron-withdrawing moiety, enhancing fluorescence quenching. Applications include:

  • Metal sensing : Coordination with Cu²⁺ or Fe³⁺ modulates emission.
  • pH probes : Deprotonation of the hydroxyl group shifts fluorescence intensity.
  • Bioimaging : Conjugation with biotin or antibodies enables cellular tracking .

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